molecular formula C26H26ClN5O B2362296 2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848990-70-5

2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2362296
CAS RN: 848990-70-5
M. Wt: 459.98
InChI Key: AEWSIWYZHMKZJX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzimidazole and a pyridine ring. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well as antidiabetic activities .


Molecular Structure Analysis

The compound contains a benzimidazole ring, which is a fused aromatic ring consisting of benzene and imidazole. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific groups present in the molecule. Benzimidazole derivatives are generally stable compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyrido[1,2-a]benzimidazole derivatives, like the compound , have been synthesized with the anticipation of antimicrobial activity. A study by Badawey & Gohar (1992) explored the synthesis of similar compounds for their potential antimicrobial properties. Many of these compounds exhibited in vitro antimicrobial activity, highlighting their relevance in microbial research and possible applications in developing new antimicrobial agents (Badawey & Gohar, 1992).

Heterocyclic Chemistry

The compound is an example of innovative work in heterocyclic chemistry. Fikry et al. (2015) reported the synthesis of new benzimidazole derivatives, providing insights into reactions that yield compounds with various biological activities. These studies contribute significantly to the field of heterocyclic chemistry, particularly in understanding the synthesis and reactions of complex organic compounds (Fikry et al., 2015).

Novel Synthetic Methods

Al-Issa (2012) discussed the synthesis of new pyridine and fused pyridine derivatives, showcasing the diversity and complexity of synthetic methods in organic chemistry. The study provides valuable insights into the synthesis of structurally diverse and potentially biologically active compounds (Al-Issa, 2012).

Multicomponent Reaction Synthesis

Yan et al. (2009) presented a novel one-pot, multicomponent reaction for producing polysubstituted pyrido[1,2-a]benzimidazole derivatives. This method emphasizes the advancement in synthetic techniques, allowing for more efficient and diverse compound synthesis (Yan et al., 2009).

Molecular Docking and Screening

Flefel et al. (2018) demonstrated the use of molecular docking and in vitro screening for newly synthesized pyridine derivatives, including compounds similar to the one . This approach is crucial in drug discovery and development, aiding in the identification of compounds with potential therapeutic benefits (Flefel et al., 2018).

Fluorescent Properties

Rangnekar & Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and studied their fluorescent properties. This research is relevant in the context of developing fluorescent compounds for various scientific applications, such as imaging and diagnostics (Rangnekar & Rajadhyaksha, 1986).

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biopolymers in the living system due to their structural similarity with naturally occurring nucleotides .

Future Directions

Benzimidazole derivatives are of great interest in medicinal chemistry due to their diverse biological activities. Future research may focus on synthesizing new derivatives and studying their biological activities .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O/c1-18-20(16-19-6-2-3-7-22(19)27)25(29-10-11-31-12-14-33-15-13-31)32-24-9-5-4-8-23(24)30-26(32)21(18)17-28/h2-9,29H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWSIWYZHMKZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4Cl)NCCN5CCOCC5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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